molecular formula C20H15NO3S B5714415 3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile

3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile

Cat. No.: B5714415
M. Wt: 349.4 g/mol
InChI Key: QIIICLRIUOIQJH-GHRIWEEISA-N
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Description

3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile is an organic compound that features a naphthalene ring substituted with a methoxy group, a phenylsulfonyl group, and a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 4-methoxy-1-naphthol, is subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine to form 4-methoxy-1-naphthalenyl phenyl sulfone.

    Introduction of the Propenenitrile Group: The phenylsulfonyl naphthalene derivative is then reacted with acrylonitrile under basic conditions to introduce the propenenitrile group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The propenenitrile group can be reduced to form an amine or other reduced derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid.

    Reduction: Formation of 3-(4-methoxy-1-naphthalenyl)-2-(phenylsulfonyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-naphthalenyl diphenylsulfonium triflate
  • 4-Methoxy-1-naphthalenyl(3-methyl-1-piperidinyl)methanone
  • 1-(4-Methoxy-1-naphthalenyl)-3,3-dimethyl-1-butanone

Uniqueness

3-(4-Methoxy-1-naphthalenyl)-2-(phenylsulfonyl)-2-propenenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-24-20-12-11-15(18-9-5-6-10-19(18)20)13-17(14-21)25(22,23)16-7-3-2-4-8-16/h2-13H,1H3/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIICLRIUOIQJH-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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